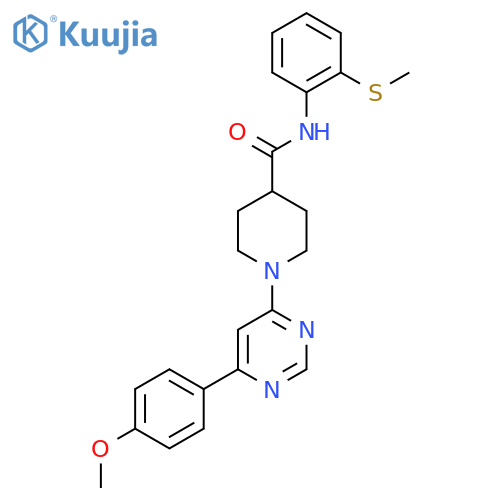

Cas no 1396887-44-7 (1-6-(4-methoxyphenyl)pyrimidin-4-yl-N-2-(methylsulfanyl)phenylpiperidine-4-carboxamide)

1-6-(4-methoxyphenyl)pyrimidin-4-yl-N-2-(methylsulfanyl)phenylpiperidine-4-carboxamide 化学的及び物理的性質

名前と識別子

-

- 1-6-(4-methoxyphenyl)pyrimidin-4-yl-N-2-(methylsulfanyl)phenylpiperidine-4-carboxamide

- 1-(6-(4-methoxyphenyl)pyrimidin-4-yl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide

- 1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(2-methylsulfanylphenyl)piperidine-4-carboxamide

- 1396887-44-7

- VU0534070-1

- 1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxamide

- AKOS024534419

- F6174-1260

-

- インチ: 1S/C24H26N4O2S/c1-30-19-9-7-17(8-10-19)21-15-23(26-16-25-21)28-13-11-18(12-14-28)24(29)27-20-5-3-4-6-22(20)31-2/h3-10,15-16,18H,11-14H2,1-2H3,(H,27,29)

- InChIKey: PQJPKMWYFJPJJE-UHFFFAOYSA-N

- ほほえんだ: S(C)C1C=CC=CC=1NC(C1CCN(C2C=C(C3C=CC(=CC=3)OC)N=CN=2)CC1)=O

計算された属性

- せいみつぶんしりょう: 434.17764726g/mol

- どういたいしつりょう: 434.17764726g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 31

- 回転可能化学結合数: 6

- 複雑さ: 564

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.1

- トポロジー分子極性表面積: 92.6Ų

1-6-(4-methoxyphenyl)pyrimidin-4-yl-N-2-(methylsulfanyl)phenylpiperidine-4-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6174-1260-10μmol |

1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxamide |

1396887-44-7 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6174-1260-15mg |

1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxamide |

1396887-44-7 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F6174-1260-4mg |

1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxamide |

1396887-44-7 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F6174-1260-50mg |

1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxamide |

1396887-44-7 | 50mg |

$160.0 | 2023-09-09 | ||

| Life Chemicals | F6174-1260-3mg |

1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxamide |

1396887-44-7 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6174-1260-20μmol |

1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxamide |

1396887-44-7 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6174-1260-5mg |

1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxamide |

1396887-44-7 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6174-1260-40mg |

1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxamide |

1396887-44-7 | 40mg |

$140.0 | 2023-09-09 | ||

| Life Chemicals | F6174-1260-25mg |

1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxamide |

1396887-44-7 | 25mg |

$109.0 | 2023-09-09 | ||

| Life Chemicals | F6174-1260-1mg |

1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxamide |

1396887-44-7 | 1mg |

$54.0 | 2023-09-09 |

1-6-(4-methoxyphenyl)pyrimidin-4-yl-N-2-(methylsulfanyl)phenylpiperidine-4-carboxamide 関連文献

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368

-

Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181

-

7. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Uday S. Annapure RSC Adv., 2016,6, 99774-99780

-

Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768

Related Articles

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

1-6-(4-methoxyphenyl)pyrimidin-4-yl-N-2-(methylsulfanyl)phenylpiperidine-4-carboxamideに関する追加情報

Introduction to 1-6-(4-methoxyphenyl)pyrimidin-4-yl-N-2-(methylsulfanyl)phenylpiperidine-4-carboxamide (CAS No. 1396887-44-7)

1-6-(4-methoxyphenyl)pyrimidin-4-yl-N-2-(methylsulfanyl)phenylpiperidine-4-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 1396887-44-7, represents a promising candidate for further exploration in drug discovery and development. The molecular structure of this compound incorporates several key functional groups, including a pyrimidine ring, a phenyl group with a methoxy substituent, and a piperidine ring connected through an amide bond. These structural elements contribute to its potential biological activity and make it an intriguing subject for scientific investigation.

The pyrimidine ring is a heterocyclic aromatic compound that is widely recognized for its presence in numerous biologically active molecules, including nucleoside analogs and antiviral agents. In the case of 1-6-(4-methoxyphenyl)pyrimidin-4-yl-N-2-(methylsulfanyl)phenylpiperidine-4-carboxamide, the pyrimidine moiety is integrated into a larger framework that may enhance its binding affinity to specific biological targets. The presence of the 4-methoxyphenyl group further modulates the electronic properties of the molecule, potentially influencing its interactions with biological receptors.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and affinity of such compounds with high precision. These studies suggest that 1-6-(4-methoxyphenyl)pyrimidin-4-yl-N-2-(methylsulfanyl)phenylpiperidine-4-carboxamide may exhibit inhibitory activity against certain enzymes and receptors implicated in various diseases. For instance, preliminary computational studies have indicated that this compound could interact with enzymes involved in cancer cell proliferation and metabolism, making it a potential lead for developing novel therapeutic agents.

The N-2-(methylsulfanyl)phenyl moiety is another critical component of this compound that contributes to its overall pharmacological profile. The methylsulfanyl group introduces a polar region that can enhance solubility and improve membrane permeability, which are essential characteristics for effective drug delivery. Additionally, the phenyl ring provides a hydrophobic anchor that aids in stabilizing the compound's binding interactions within biological environments. Together, these structural features make 1-6-(4-methoxyphenyl)pyrimidin-4-yl-N-2-(methylsulfanyl)phenylpiperidine-4-carboxamide a versatile scaffold for medicinal chemistry innovation.

In the realm of drug discovery, the development of novel inhibitors for kinases and other enzyme targets has been a major focus due to their critical roles in cellular signaling pathways. The structural features of 1-6-(4-methoxyphenyl)pyrimidin-4-yl-N-2-(methylsulfanyl)phenylpiperidine-4-carboxamide suggest that it may serve as a potent inhibitor of certain kinases by competing with ATP for binding sites. This potential application has been supported by experimental data from high-throughput screening assays, which have identified analogs of this compound as active against multiple kinase targets. Such findings underscore the importance of exploring structurally diverse molecules in the quest for effective anticancer therapies.

The synthesis of 1-6-(4-methoxyphenyl)pyrimidin-4-yl-N-2-(methylsulfanyl)phenylpiperidine-4-carboxamide presents an interesting challenge due to its complex architecture. However, modern synthetic methodologies have made significant strides in enabling the efficient construction of such molecules. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have been employed to assemble key functional groups in a controlled manner. These advances in synthetic chemistry not only facilitate the production of this compound but also allow for rapid modification and optimization of its structure to enhance biological activity.

Ongoing research efforts are focused on elucidating the mechanism of action of 1-6-(4-methoxyphenyl)pyrimidin-4-yl-N-2-(methylsulfanyl)phenylpiperidine-4-carboxamide by conducting detailed biochemical assays and structural biology studies. By understanding how this compound interacts with its biological targets at the molecular level, researchers can gain insights into its therapeutic potential and identify opportunities for further refinement. Such studies are crucial for translating preclinical findings into clinical applications and ultimately improving patient outcomes.

The future prospects for 1-6-(4-methoxyphenyl)pyrimidin-4-yll-N-Z(methylsulfanyl)-Z(Z)-Z(Z)-carboxamide are promising, given its unique structural features and potential biological activities. As research continues to uncover new therapeutic targets and develop innovative drug delivery systems, compounds like this one will play an increasingly important role in addressing unmet medical needs. Collaborative efforts between academic institutions, pharmaceutical companies, and biotechnology firms will be essential in advancing the development pipeline for such promising candidates.

1396887-44-7 (1-6-(4-methoxyphenyl)pyrimidin-4-yl-N-2-(methylsulfanyl)phenylpiperidine-4-carboxamide) 関連製品

- 1422518-37-3(1H-Pyrrole, 2-(4-methoxyphenyl)-5-(phenylmethyl)-)

- 2411244-33-0(2-chloro-N-4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-ylacetamide)

- 1094919-44-4(5-amino-1-(3-methoxypropyl)-1,2-dihydropyridin-2-one)

- 1495399-79-5(5-(2,3-dihydro-1,4-benzodioxin-5-yl)-1,2-oxazol-3-amine)

- 1469076-39-8(1-Amino-4-ethyl-2-methylhexan-3-ol)

- 406467-50-3(N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-4-methyl(phenyl)sulfamoylbenzamide)

- 6945-76-2(1,4-dimethoxy-2,3-dinitrobenzene)

- 124525-51-5(Butanoic acid, 2-[(4-chlorophenyl)methylene]-, (E)-)

- 1804461-07-1(3-Amino-2-fluoro-5-(trifluoromethyl)mandelic acid)

- 1245645-38-8(6,8-dichloroimidazo[1,2-a]pyrazine)